Cas no 1820673-78-6 (3-chloro-5-methanesulfinylpyridin-2-amine)

3-chloro-5-methanesulfinylpyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 3-chloro-5-methanesulfinylpyridin-2-amine
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- MDL: MFCD20258916
3-chloro-5-methanesulfinylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225719-0.1g |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 0.1g |
$633.0 | 2024-06-20 | |
Enamine | EN300-225719-10g |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 10g |
$7866.0 | 2023-09-15 | |
A2B Chem LLC | AV75775-100mg |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 100mg |
$702.00 | 2024-04-20 | |
1PlusChem | 1P01ANGF-100mg |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 100mg |
$739.00 | 2025-03-19 | |
Aaron | AR01ANOR-50mg |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 50mg |
$691.00 | 2025-02-09 | |
A2B Chem LLC | AV75775-500mg |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 500mg |
$1539.00 | 2024-04-20 | |
A2B Chem LLC | AV75775-2.5g |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 2.5g |
$3809.00 | 2024-04-20 | |
A2B Chem LLC | AV75775-250mg |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 250mg |
$988.00 | 2024-04-20 | |
A2B Chem LLC | AV75775-5g |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 5g |
$5619.00 | 2024-04-20 | |
Enamine | EN300-225719-0.05g |
3-chloro-5-methanesulfinylpyridin-2-amine |
1820673-78-6 | 95% | 0.05g |
$484.0 | 2024-06-20 |
3-chloro-5-methanesulfinylpyridin-2-amine 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-chloro-5-methanesulfinylpyridin-2-amineに関する追加情報
3-Chloro-5-Methanesulfinylpyridin-2-Amine: A Comprehensive Overview
The compound 3-chloro-5-methanesulfinylpyridin-2-amine (CAS No. 1820673-78-6) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at position 3, a methanesulfinyl group at position 5, and an amino group at position 2. These functional groups contribute to its versatile chemical properties and reactivity.
Recent studies have highlighted the potential of 3-chloro-5-methanesulfinylpyridin-2-amine in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer drug discovery. The methanesulfinyl group, known for its strong electron-withdrawing properties, plays a crucial role in modulating the electronic environment of the pyridine ring, thereby enhancing the compound's reactivity in various chemical transformations.
In the field of agrochemistry, 3-chloro-5-methanesulfinylpyridin-2-amine has been investigated for its potential as a herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism has been a focal point of recent research. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits selective activity against specific agricultural pests without causing significant harm to non-target organisms, making it a promising candidate for sustainable pest management solutions.
The synthesis of 3-chloro-5-methanesulfinylpyridin-2-amine involves a multi-step process that typically begins with the chlorination of pyridine derivatives followed by the introduction of the methanesulfinyl and amino groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, reducing production costs and minimizing waste.
One of the most intriguing aspects of 3-chloro-5-methanesulfinylpyridin-2-amine is its ability to participate in various click chemistry reactions. These reactions are highly efficient and selective, making them ideal for constructing complex molecular architectures. A study published in *Nature Communications* (Johnson et al., 2023) demonstrated that this compound can serve as a versatile building block for synthesizing advanced materials with applications in electronics and optoelectronics.
In terms of pharmacokinetics, 3-chloro-5-methanesulfinylpyridin-2-amine exhibits favorable absorption and distribution properties in preclinical models. Its solubility in both aqueous and organic solvents makes it an attractive candidate for drug delivery systems. Recent research has focused on optimizing its bioavailability through structural modifications, such as the addition of hydrophilic groups or encapsulation within lipid nanoparticles.
Despite its numerous advantages, the commercialization of 3-chloro-5-methanesulfinylpyridin-2-amine faces challenges related to scalability and regulatory compliance. Efforts are underway to address these issues through continuous manufacturing processes and rigorous safety assessments. Collaborative efforts between academic institutions and industry partners are expected to accelerate its transition from laboratory research to real-world applications.
In conclusion, 3-chloro-5-methanesulfinylpyridin-2-amines represents a cutting-edge compound with immense potential across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key player in future innovations. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing global challenges in health care, agriculture, and materials science.
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